3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Description
3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to target theTranslocator Protein (TSPO) . TSPO is an imaging biomarker for glioma, a type of brain tumor .
Mode of Action
Based on the structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound might interact with its target protein, possibly tspo, and induce changes that affect the function of the protein .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways related to their targets . For instance, pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities such as anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .
Pharmacokinetics
Similar compounds have been studied using dynamic imaging studies in rats using a micropet system . These studies include displacement and blocking studies for ligand reversibility and specificity evaluation, and compartment modeling of PET data for pharmacokinetic parameter measurement .
Result of Action
Similar compounds have demonstrated higher binding affinity and bp nd . Pretreatment with the cold analog could partially block tumor accumulation of this novel tracer .
Properties
IUPAC Name |
3-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-12-21(27-19(23-15)6-9-22-27)26-10-7-16(8-11-26)14-28-20-13-17-4-2-3-5-18(17)24-25-20/h6,9,12-13,16H,2-5,7-8,10-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMANYUUCZEZRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.